

"solubility and preparation of Gastrin I (human) (sulfated) solutions"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gastrin I (human) (sulfated)**

Cat. No.: **B12408143**

[Get Quote](#)

Application Notes and Protocols: Gastrin I (human) (sulfated)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of solutions of sulfated human Gastrin I, a critical peptide hormone in gastrointestinal physiology. The following protocols and data are intended to guide researchers in the effective use of this peptide in a variety of experimental settings.

Physicochemical Properties and Solubility

Gastrin I is a peptide hormone that stimulates the secretion of gastric acid. The human form is a 17-amino acid peptide. Sulfation occurs on the tyrosine residue, a post-translational modification that can influence its biological activity. While both sulfated and non-sulfated forms of gastrin are biologically active, their potencies and metabolic stabilities may differ depending on the biological context. A study has suggested that tyrosine o-sulfation does not significantly alter the gastric acid secretory potency of gastrin in humans and that both forms have similar metabolic rates.^[1]

Proper dissolution and storage are paramount for maintaining the integrity and biological activity of **Gastrin I (human) (sulfated)**. The peptide is typically supplied as a lyophilized powder.

Table 1: Solubility of **Gastrin I (human) (sulfated)**

Solvent	Concentration	Notes
DMSO	12.5 mg/mL (5.74 mM)	Ultrasonic treatment may be required. Use freshly opened DMSO as it is hygroscopic.[2]
1% Aqueous Ammonia	~1 mg/mL	Sonication may be required to aid dissolution.[3][4]

Table 2: Solubility of Gastrin I (human) (non-sulfated)

Solvent	Concentration	Notes
Water	1.00-1.04 mg/mL	-
1% Aqueous Ammonia	~1 mg/mL	-[4]
0.1% NH4OH (pH 8.0)	1 mg/mL	-[5]
DMSO	50 mg/mL (23.83 mM)	Ultrasonic treatment may be required.[6]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	≥ 1.25 mg/mL (0.60 mM)	Clear solution.[6]
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 1.25 mg/mL (0.60 mM)	Clear solution.[6]
10% DMSO + 90% Corn Oil	≥ 1.25 mg/mL (0.60 mM)	Clear solution.[6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol is recommended for preparing a high-concentration stock solution of **Gastrin I (human) (sulfated)** for in vitro studies.

Materials:

- **Gastrin I (human) (sulfated)**, lyophilized powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile, nuclease-free microcentrifuge tubes
- Ultrasonic water bath

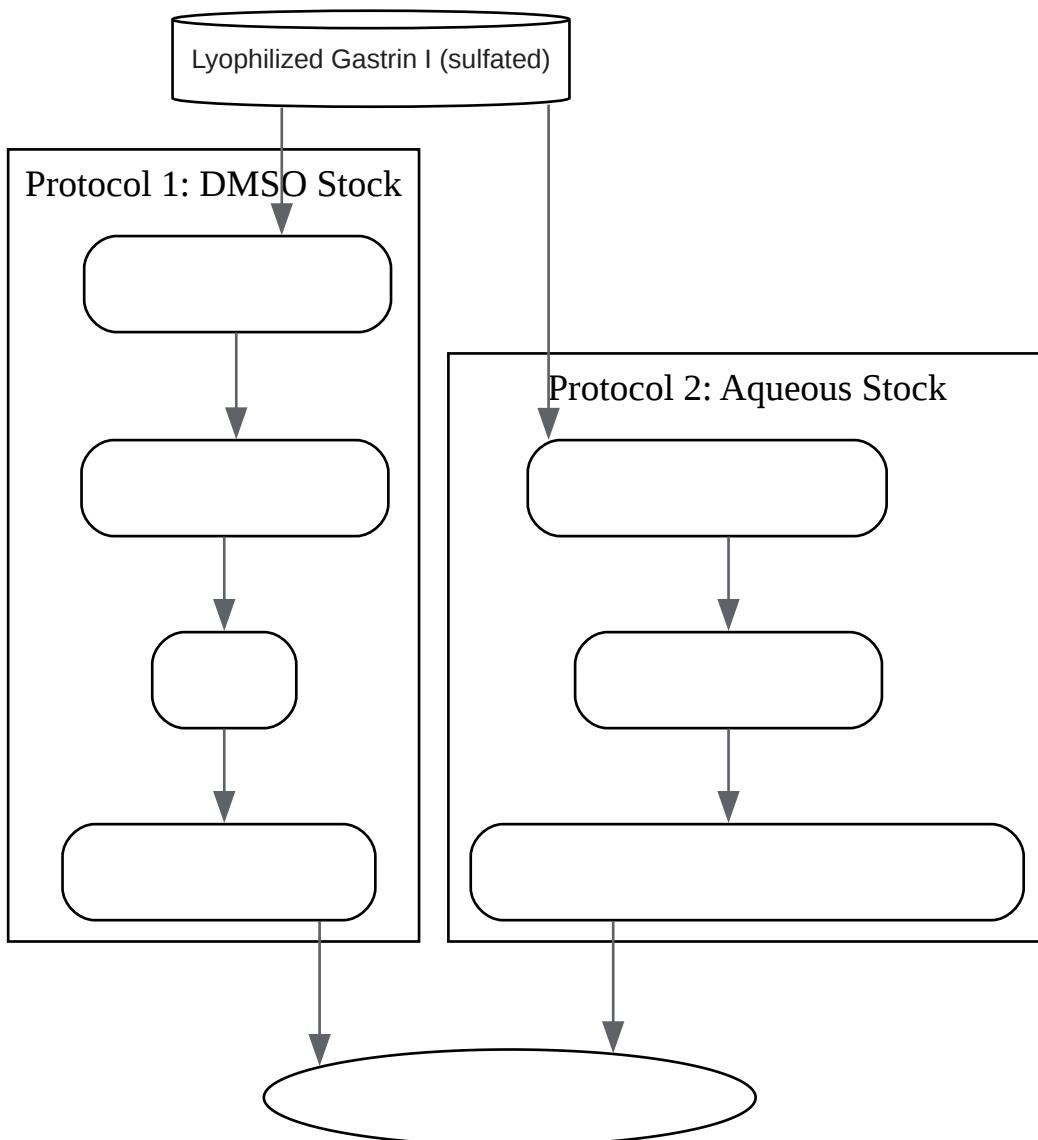
Procedure:

- Equilibrate the vial of lyophilized Gastrin I to room temperature before opening to prevent condensation.
- Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, refer to the supplier's certificate of analysis for the exact molecular weight and calculate the required volume).
- Gently vortex the vial to mix.
- If the peptide does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals (1-2 minutes) until the solution is clear.^[2] Avoid excessive heating.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^{[2][7]}

Protocol 2: Preparation of an Aqueous Stock Solution

This protocol is suitable for applications where DMSO may interfere with the experimental system.

Materials:

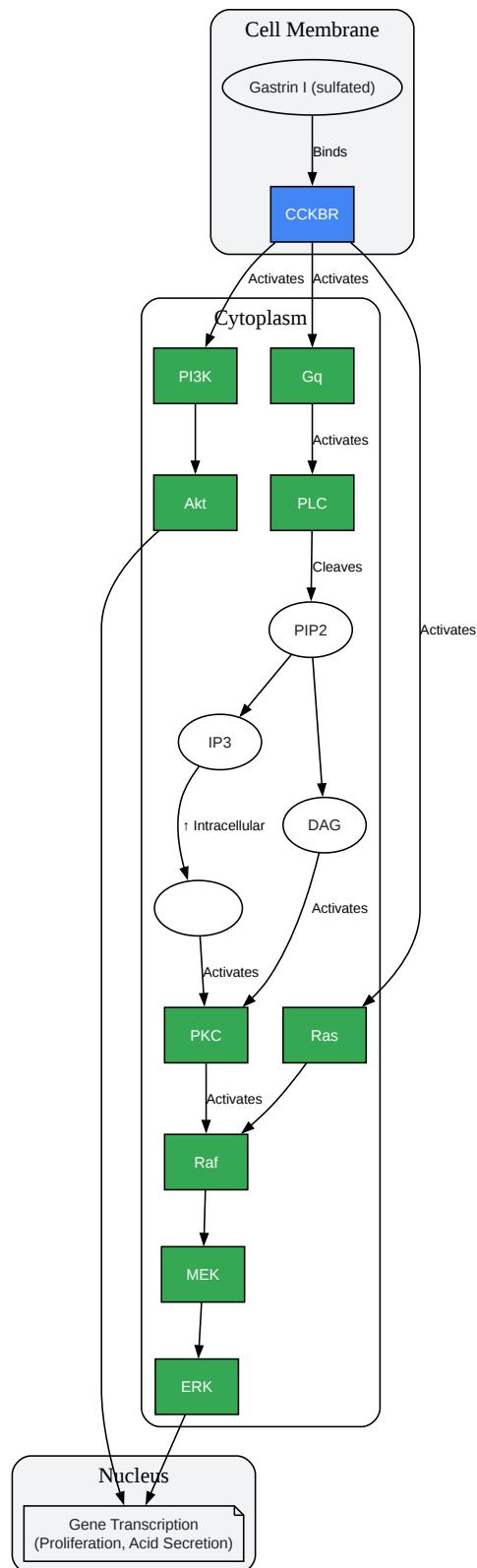

- **Gastrin I (human) (sulfated)**, lyophilized powder
- 1% Ammonium Hydroxide (NH4OH) in sterile, nuclease-free water

- Sterile, nuclease-free microcentrifuge tubes
- Vortex mixer

Procedure:

- Equilibrate the vial of lyophilized Gastrin I to room temperature.
- Prepare a fresh 1% solution of ammonium hydroxide in high-purity water.
- Aseptically add the 1% ammonium hydroxide solution to the vial to achieve a concentration of approximately 1 mg/mL.
- Gently vortex the solution until the peptide is fully dissolved. Sonication can be used if necessary.^[3]
- It is recommended to use this aqueous solution fresh. Storage of aqueous solutions is not generally recommended for more than one day.^[4] If short-term storage is necessary, aliquot and store at -20°C.

Experimental Workflow for Solution Preparation


[Click to download full resolution via product page](#)

Caption: Workflow for preparing Gastrin I (sulfated) solutions.

Gastrin I Signaling Pathway

Gastrin I exerts its biological effects primarily through the Cholecystokinin B receptor (CCKBR), a G-protein coupled receptor.^[8] Binding of gastrin to CCKBR activates multiple downstream

signaling cascades, leading to physiological responses such as gastric acid secretion and cell proliferation.[8][9]

[Click to download full resolution via product page](#)

Caption: Simplified Gastrin I signaling pathway via the CCKBR.

Protocol 3: General Protocol for Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with **Gastrin I (human) (sulfated)**. Specific concentrations and incubation times should be optimized for each cell type and experimental endpoint.

Materials:

- Cultured cells expressing the CCK2 receptor
- Complete cell culture medium
- **Gastrin I (human) (sulfated)** stock solution (from Protocol 1 or 2)
- Phosphate-buffered saline (PBS)
- Multi-well cell culture plates

Procedure:

- Cell Seeding: Seed cells in multi-well plates at a density appropriate for the specific assay and allow them to adhere and grow to the desired confluence.
- Starvation (Optional): For signaling pathway studies, it may be beneficial to serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling activity.
- Preparation of Working Solution: Dilute the Gastrin I stock solution to the final desired concentration in serum-free or complete cell culture medium. It is crucial to perform serial dilutions to achieve low nanomolar or picomolar concentrations accurately. A typical working concentration can range from 1 nM to 1 μ M.[\[10\]](#)
- Cell Treatment: Remove the culture medium from the wells and wash the cells once with sterile PBS. Add the medium containing the desired concentration of Gastrin I to the cells.

Include a vehicle control (medium with the same concentration of DMSO or other solvent used for the stock solution).

- Incubation: Incubate the cells for the desired period, which can range from minutes for signaling pathway activation to hours or days for proliferation or gene expression studies.
- Downstream Analysis: Following incubation, lyse the cells for protein or RNA analysis, or perform cell-based assays such as proliferation assays, calcium flux measurements, or reporter gene assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Does sulfation of gastrin influence gastric acid secretion in man? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Gastrin I, Human Synthetic, human gastrin I. Peptide hormone produced in the stomach. Responsible for stimulation of gastric acid secretion. Delays gastric emptying and increases blood flow in the gastric mucosa. | 10047-33-3 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide-yy.com [peptide-yy.com]
- To cite this document: BenchChem. ["solubility and preparation of Gastrin I (human) (sulfated) solutions"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12408143#solubility-and-preparation-of-gastrin-i-human-sulfated-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com